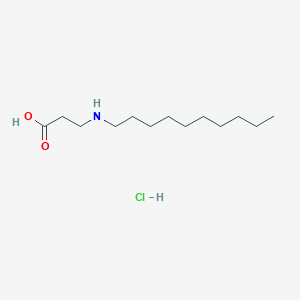

3-(Decylamino)propanoic acid hydrochloride

CAS No.: 1384431-49-5

Cat. No.: VC8237002

Molecular Formula: C13H28ClNO2

Molecular Weight: 265.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384431-49-5 |

|---|---|

| Molecular Formula | C13H28ClNO2 |

| Molecular Weight | 265.82 g/mol |

| IUPAC Name | 3-(decylamino)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H27NO2.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16;/h14H,2-12H2,1H3,(H,15,16);1H |

| Standard InChI Key | FFCVEDACWZBZMY-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCNCCC(=O)O.Cl |

| Canonical SMILES | CCCCCCCCCCNCCC(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

3-(Decylamino)propanoic acid hydrochloride belongs to the class of amino acid derivatives. Its IUPAC name, 3-(decylamino)propanoic acid hydrochloride, reflects three key structural elements:

-

A C10 decyl chain (CH₃(CH₂)₉–)

-

A β-alanine backbone (NH–CH₂–CH₂–COOH)

The SMILES notation Cl.O=C(O)CCNCCCCCCCCCC and InChIKey FFCVEDACWZBZMY-UHFFFAOYSA-N confirm this configuration .

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| CAS Number | 1384431-49-5 | |

| Molecular Formula | C₁₃H₂₈ClNO₂ | |

| Molecular Weight | 265.82 g/mol | |

| XLogP3 | 3.1 (hydrophobic decyl chain) |

Synthesis and Physicochemical Properties

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Amination: β-Alanine reacts with decylamine under reflux conditions (60–80°C) in ethanol, forming 3-(decylamino)propanoic acid .

-

Salt Formation: The free base is treated with hydrochloric acid, yielding the hydrochloride salt .

Thermal and Solubility Profile

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 186–192°C | |

| Boiling Point | 192.6°C (at 760 mmHg) | |

| Flash Point | 70.3°C | |

| Vapor Pressure | 0.212 mmHg at 25°C |

Functional Applications

Surfactant and Colloidal Systems

The decyl chain confers amphiphilic behavior, enabling applications in:

Biochemical Research

-

Carnosine Analog Synthesis: Serves as a precursor for modified dipeptides with enhanced bioavailability .

-

Enzyme Inhibition Studies: The cationic amine group interacts with anionic enzyme active sites .

Future Research Directions

Drug Delivery Optimization

Environmental Impact Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume